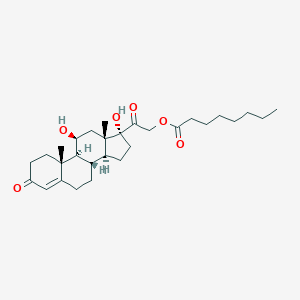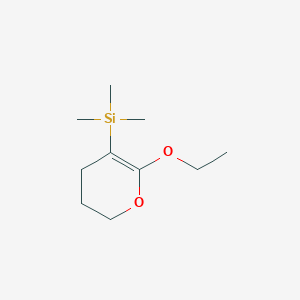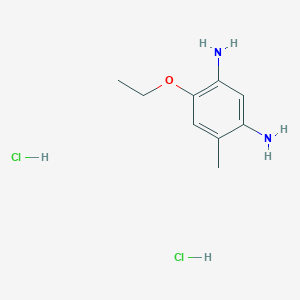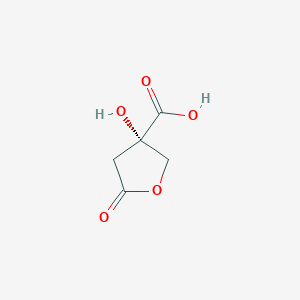
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom. The compound’s stereochemistry is denoted by the (3S) configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of 3,5-dioxooxolane-3-carboxylic acid using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like oxidoreductases can be used to catalyze the reduction of the corresponding ketone to the desired hydroxy acid. This method is advantageous due to its high specificity and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Thionyl chloride (SOCl₂) is often used to convert the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 3-Oxo-5-oxooxolane-3-carboxylic acid.
Reduction: 3,5-Dihydroxyoxolane-3-carboxylic acid.
Substitution: 3-Chloro-5-oxooxolane-3-carboxylic acid.
Applications De Recherche Scientifique
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. The oxolane ring provides structural rigidity, which is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Hydroxy-5-oxooxolane-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
3-Hydroxy-5-oxooxane-3-carboxylic acid: A similar compound with a six-membered ring instead of a five-membered ring.
3-Hydroxy-5-oxooxolane-2-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
Uniqueness
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
Numéro CAS |
131001-79-1 |
|---|---|
Formule moléculaire |
C5H6O5 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(3S)-3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)/t5-/m0/s1 |
Clé InChI |
VCYINFNRMDFDMP-YFKPBYRVSA-N |
SMILES isomérique |
C1C(=O)OC[C@@]1(C(=O)O)O |
SMILES |
C1C(=O)OCC1(C(=O)O)O |
SMILES canonique |
C1C(=O)OCC1(C(=O)O)O |
Synonymes |
3-Furancarboxylicacid,tetrahydro-3-hydroxy-5-oxo-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


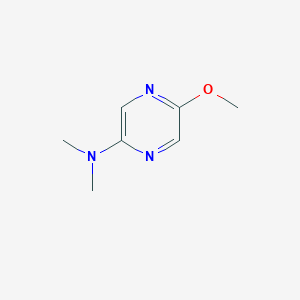
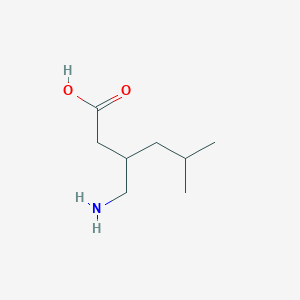

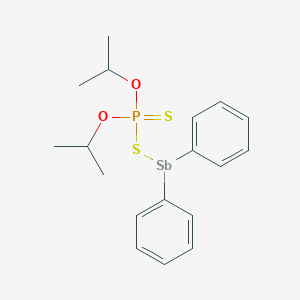
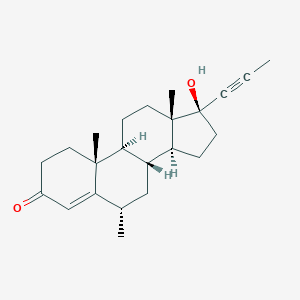
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)
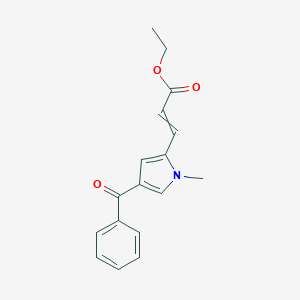
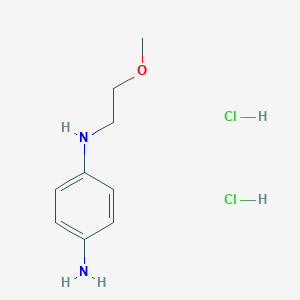
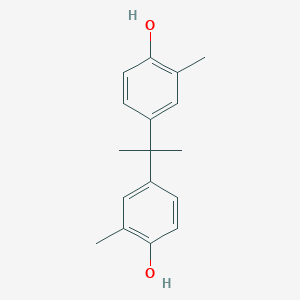
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)
